molecular formula C12H11F3N4OS B2751037 5-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 478043-14-0

5-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

Cat. No. B2751037
M. Wt: 316.3
InChI Key: VMDYNDLAIHYPBL-UHFFFAOYSA-N
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Description

The compound “5-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole” is a complex organic molecule. It contains several functional groups, including an isopropyl group, an oxadiazole ring, a methyl group, a trifluoromethyl group, and a thieno[2,3-c]pyrazole ring .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related oxadiazole derivatives has been reported to involve the reaction of N-(5-(4-bromobenzyl)-1,3,4-oxadiazole-2-yl)-2-chloroacetamide in dimethylformamide, under nitrogen .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The oxadiazole and thieno[2,3-c]pyrazole rings are heterocyclic structures that contain nitrogen and sulfur atoms, respectively .


Chemical Reactions Analysis

The compound is likely to undergo a variety of chemical reactions. For example, a related compound, 5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine, has been reported to undergo several metabolic reactions, including oxidation, hydroxylation, and conjugation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Information about the properties of similar compounds can be found on databases like ChemSpider .

Scientific Research Applications

Organic Synthesis Applications

The compound's relevance in organic synthesis is demonstrated through studies on pyrazoles, where functionalized side chains and varying substituents have been explored for their synthetic potential. For instance, Grotjahn et al. (2002) outlined methods for synthesizing pyrazoles with diverse substituents, highlighting the chemical versatility of pyrazole compounds and their derivatives in creating ligands for potential applications in coordination chemistry and catalysis Grotjahn et al., 2002.

Fungicidal Activity

The compound's framework has been utilized to develop potential fungicides. Chen et al. (2000) synthesized a series of 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles and evaluated their fungicidal activity against rice sheath blight, a significant disease affecting rice crops in China. This research underscores the potential of such compounds in addressing agricultural challenges Chen et al., 2000.

Corrosion Inhibition

In the field of materials science, Ammal et al. (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. Their findings suggest that these compounds form protective layers on metal surfaces, indicating their applicability in corrosion protection Ammal et al., 2018.

Pharmacological Applications

The structural motif of 5-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole also finds applications in pharmacology. For example, Puthiyapurayil et al. (2012) designed and synthesized a combinatorial library of S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl)phenyl pyrazole moiety, demonstrating significant in vitro cytotoxic activity against MCF-7 cells. This underscores the potential of such compounds in developing new anticancer therapies Puthiyapurayil et al., 2012.

properties

IUPAC Name

2-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4OS/c1-5(2)9-16-17-10(20-9)7-4-6-8(12(13,14)15)18-19(3)11(6)21-7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDYNDLAIHYPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=C(S2)N(N=C3C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

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